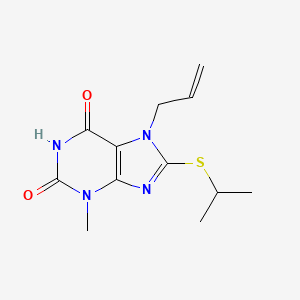

7-allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, which includes various biologically significant chemicals. Purines are a key component of nucleic acids and are involved in many cellular processes. The specific structure and substituents of this compound suggest it may have unique chemical and physical properties worth investigating.

Synthesis Analysis

The synthesis of purine derivatives, similar to the compound , involves multi-step chemical reactions, starting from simple purine bases and incorporating different substituents like alkyl or aryl groups. Techniques such as alkylation, which introduces an allyl group, and thiation, which adds an isopropylthio group, are commonly used in these syntheses (Šimo et al., 1998), (Khaliullin & Klen, 2010).

Molecular Structure Analysis

The molecular structure of purine derivatives is complex, involving multiple ring systems and functional groups. Structural analyses typically use techniques like NMR, X-ray crystallography, and mass spectrometry to elucidate the arrangements of atoms and the conformation of the molecule (Liaw et al., 1992).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The specific substituents on the purine base, such as allyl and isopropylthio groups, influence the reactivity and chemical properties of the molecule. These groups can affect the electron distribution within the molecule, thereby influencing its reactivity with other chemical agents (Rahat, Bergmann, & Tamir, 1974).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, depend on the particular substituents attached to the purine core. The presence of specific groups can significantly alter these properties, affecting the compound's stability, solubility in different solvents, and its overall physical form (Armarego & Reece, 1976).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of purine derivatives are largely determined by the functional groups attached to the purine skeleton. The allyl and isopropylthio groups in 7-allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione may confer unique properties, such as increased lipophilicity or altered electronic characteristics, influencing its interactions with biological molecules or reagents (Gobouri, 2020).

Safety and Hazards

As with any chemical, safety precautions should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide specific safety data for this product . Therefore, it’s important to handle it with care, using appropriate personal protective equipment and following standard laboratory safety procedures.

Wirkmechanismus

Target of Action

Similar compounds such as loxoribine, a guanine derivative, have been found to target toll-like receptors (tlrs), specifically tlr7 . TLRs are a class of pattern recognition receptors that play a crucial role in innate immunity and adaptive immunity .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target receptors (like tlr7) and induce an immune response . This immune response could potentially be used in anti-tumor therapy .

Biochemical Pathways

The activation of tlrs generally leads to the induction of inflammatory responses and the development of antigen-specific immunity .

Result of Action

Similar compounds have been found to enhance the activity of natural killer (nk) cells and induce the production of cytokines such as interferons (ifns), which could potentially be beneficial in cancer therapy .

Eigenschaften

IUPAC Name |

3-methyl-8-propan-2-ylsulfanyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-5-6-16-8-9(13-12(16)19-7(2)3)15(4)11(18)14-10(8)17/h5,7H,1,6H2,2-4H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOPOCDQYCIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)

![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)

![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)

![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)

![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)